molecular formula C13H15NO B2359373 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one CAS No. 357951-56-5

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2359373
CAS No.: 357951-56-5
M. Wt: 201.269
InChI Key: AJDNYHSBEVKAHY-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₅NO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with isopropyl and methyl groups, making it a unique derivative with potential biological and chemical significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups may enhance its lipophilicity, stability, and interaction with biological targets compared to other quinoline derivatives .

Properties

IUPAC Name

2-methyl-3-propan-2-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-8(2)12-9(3)14-11-7-5-4-6-10(11)13(12)15/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDNYHSBEVKAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260220-63-0
Record name 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
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